ETHYL 4-{5-[(1E)-2-{8-HYDROXY-7-NITRO-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}ETHENYL]FURAN-2-YL}BENZOATE
Description
Ethyl 4-{5-[2-(8-hydroxy-7-nitro[1,2,4]triazolo[4,3-b]pyridazin-6-yl)vinyl]-2-furyl}benzoate is a complex organic compound that features a unique combination of functional groups, including a triazolopyridazine moiety, a nitro group, and a furan ring
Properties
IUPAC Name |
ethyl 4-[5-[(E)-2-(7-nitro-8-oxo-5H-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)ethenyl]furan-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O6/c1-2-30-20(27)13-5-3-12(4-6-13)16-10-8-14(31-16)7-9-15-17(25(28)29)18(26)19-22-21-11-24(19)23-15/h3-11,23H,2H2,1H3/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDINMYZHWXRLR-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=CC3=C(C(=O)C4=NN=CN4N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/C3=C(C(=O)C4=NN=CN4N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{5-[(1E)-2-{8-HYDROXY-7-NITRO-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}ETHENYL]FURAN-2-YL}BENZOATE typically involves multiple steps:
Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Introduction of the nitro group: Nitration of the triazolopyridazine core can be performed using a mixture of concentrated nitric acid and sulfuric acid.
Coupling with furan and benzoate: The final steps involve coupling reactions to attach the furan ring and the ethyl benzoate moiety, which can be achieved using Suzuki or Stille coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and vinylation steps, as well as the development of more efficient catalysts for coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{5-[2-(8-hydroxy-7-nitro[1,2,4]triazolo[4,3-b]pyridazin-6-yl)vinyl]-2-furyl}benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The vinyl group can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Coupling Reactions: Palladium catalysts, appropriate ligands, and bases.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of ethers, esters, or other derivatives.
Coupling: Formation of more complex polycyclic structures.
Scientific Research Applications
Medicinal Chemistry: Due to its unique structure, this compound could be explored as a potential drug candidate for various diseases, including cancer and infectious diseases.
Materials Science: The compound’s ability to undergo various chemical reactions makes it a potential building block for the synthesis of novel materials with unique properties.
Biological Research: The compound could be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of ETHYL 4-{5-[(1E)-2-{8-HYDROXY-7-NITRO-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}ETHENYL]FURAN-2-YL}BENZOATE would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group and triazolopyridazine moiety could play key roles in these interactions, potentially through hydrogen bonding, π-π stacking, or other non-covalent interactions.
Comparison with Similar Compounds
Ethyl 4-{5-[2-(8-hydroxy-7-nitro[1,2,4]triazolo[4,3-b]pyridazin-6-yl)vinyl]-2-furyl}benzoate can be compared with other compounds containing similar functional groups:
Triazolopyridazine Derivatives: These compounds share the triazolopyridazine core and may have similar biological activities.
Nitro Compounds: Compounds with nitro groups are often explored for their potential as explosives or pharmaceuticals.
Furan Derivatives: Furan-containing compounds are widely studied for their biological activities and as building blocks in organic synthesis.
The uniqueness of ETHYL 4-{5-[(1E)-2-{8-HYDROXY-7-NITRO-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}ETHENYL]FURAN-2-YL}BENZOATE lies in its combination of these functional groups, which could result in unique chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
